Nonanal-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanal-d18 is the deuterium labeled version of Nonanal . Nonanal itself is a saturated fatty aldehyde .
Synthesis Analysis
This compound is synthesized for research purposes . The primary method of synthesizing nonanal is through the hydroformylation of 1-octene, also known as the oxo process . This industrial process combines 1-octene, carbon monoxide, and hydrogen, usually in the presence of a catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C9D18O . The molecular weight is 160.35 . The structure of this compound is similar to that of Nonanal, but with the hydrogen atoms replaced by deuterium .
Chemical Reactions Analysis
Nonanal is formed during the ozonolysis of unsaturated vegetable oil fatty acids or their methyl esters . The ozonolysis of unsaturated lipids is a process that has been used to generate aldehydes, acids, alcohols, and other biobased chemical intermediates .
Physical and Chemical Properties Analysis
Nonanal is a colorless liquid at room temperature with a strong, greasy smell that is often described as citrus-like or fatty . It has a molecular weight of 142.24 g/mol . Boiling at approximately 208°C, Nonanal is less dense than water and is insoluble in it, tending to float or mix with oils instead .
Scientific Research Applications
Human Hair Follicle Stimulation
Nonanal has been studied for its potential in stimulating growth factors in human hair follicle dermal papilla cells. The research found that nonanal promotes cell proliferation, enhances the expression of various growth factor genes, and stimulates cell migration via cyclic adenosine monophosphate (cAMP) signaling pathways. These findings suggest nonanal's potential in preventing hair loss, indicating its utility in dermatological research and applications (Park et al., 2020).
Biopharmaceutical Development
In the context of nonclinical development of biopharmaceuticals, research has emphasized the need for bioanalytical methods to describe pharmacokinetic behavior and monitor immune responses. Although not directly related to nonanal-d18, this highlights the importance of analytical methodologies in drug development and safety assessments, underscoring the relevance of chemical analysis techniques in the broader field of pharmaceutical research (Baumann, 2009).
Molecular Ceramide Analysis
A study on the development and validation of a high-throughput LC–MS/MS assay for measuring molecular ceramides in human plasma has significant implications for clinical research, particularly in predicting outcomes of coronary artery disease. This research showcases the application of chemical analysis in diagnosing and understanding the pathophysiology of cardiovascular diseases (Kauhanen et al., 2016).
Quality Control in Clinical Chemistry
A study on the use of (4E,14Z)-sphingadienine-C18-1-phosphate as a biomarker for assessing the quality of serum and plasma samples demonstrates the importance of chemical analysis in ensuring the reliability of biological samples used in medical research and diagnostics. This work emphasizes the role of chemical markers in identifying preanalytical errors during sample handling, critical for clinical and research settings (Liu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Nonanal-d18 is a deuterium-labeled form of Nonanal . Nonanal is a saturated fatty aldehyde
Mode of Action
It is known that nonanal, the non-deuterated form of the compound, exhibits antidiarrhoeal activity . This suggests that this compound may interact with targets in the gastrointestinal system to modulate bowel movements, although the exact mechanism remains unclear.
Biochemical Pathways
Volatile organic compounds (vocs) like nonanal have been associated with various diseases and metabolic disorders . Cellular events or biochemical pathways associated with disease initiation and progression, such as the altered activity of the CYP450 system, can be translated into a VOC profile
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability and extend the half-life of drugs .
Result of Action
Given that nonanal has antidiarrhoeal activity , it is possible that this compound may have similar effects at the molecular and cellular levels.
Properties
{ "Design of the Synthesis Pathway": "Nonanal-d18 can be synthesized through a multi-step process involving the conversion of starting materials into intermediate compounds which are then further reacted to form the final product. The synthesis pathway involves the use of deuterated reagents to introduce the deuterium label at the desired position in the molecule.", "Starting Materials": [ "1-decanol", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Sodium sulfate", "Sulfuric acid", "Potassium permanganate", "Sodium bisulfite", "Sodium chloride", "Magnesium sulfate", "Hexane", "Methanol" ], "Reaction": [ "1. Conversion of 1-decanol to 1-decanal: 1-decanol is oxidized to 1-decanal using potassium permanganate in sulfuric acid.", "2. Conversion of 1-decanal to nonanal: 1-decanal is reduced to nonanal using sodium borohydride in methanol.", "3. Conversion of nonanal to nonanal-d18: Nonanal is reacted with deuterium oxide in the presence of sodium hydroxide to introduce the deuterium label at the desired position in the molecule.", "4. Purification of nonanal-d18: The crude product is purified by washing with sodium bisulfite solution, drying over sodium sulfate, and distillation in hexane.", "5. Characterization of nonanal-d18: The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm the presence and position of the deuterium label." ] } | |
CAS No. |
1466552-36-2 |
Molecular Formula |
C9H18O |
Molecular Weight |
160.352 |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GYHFUZHODSMOHU-PBYHGZINSA-N |
SMILES |
CCCCCCCCC=O |
Synonyms |
Nonanaldehyde-d18; Aldehyde C 09-d18; Aldehyde C 9-d18; NSC 5518-d18; Nonaldehyde-d18; Nonanoic Aldehyde-d18; Nonylaldehyde-d18; Nonylic Aldehyde-d18; Pelargonaldehyde-d18; Pelargonic Aldehyde-d18; n-Nonanal-d18; n-Nonylaldehyde-d18; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.